Biotin-PEG3-Azide is a biotinylation reagent utilized in biochemical research for labeling alkyne-containing biomolecules. It is particularly significant in the context of click chemistry, facilitating the conjugation of biotin to various molecules such as DNA, proteins, and oligonucleotides through both copper-catalyzed and copper-free reactions. The compound features a polyethylene glycol (PEG) linker that enhances solubility and provides spatial separation between the biotin moiety and the target biomolecule, promoting effective binding to avidin or streptavidin for purification and detection purposes. The chemical structure has been assigned the CAS number 875770-34-6, and its molecular formula is with a molecular weight of approximately 444.55 g/mol .
Biotin-PEG3-Azide is classified under bioconjugation reagents, specifically as a biotinylation tool in the realm of bioorthogonal chemistry. It is sourced from various suppliers, including Lumiprobe, MedChemExpress, and AAT Bioquest, which provide detailed specifications and synthesis protocols for laboratory use . The compound is recognized for its utility in applications requiring specific and efficient labeling of biomolecules without interfering with biological processes.
The synthesis of Biotin-PEG3-Azide typically involves the reaction of a PEG derivative with an azide functional group and a biotin moiety. The most common method employed is through the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These methods allow for the selective conjugation of biotin to alkyne-bearing substrates under mild conditions .
The synthesis can be performed in several steps:
The molecular structure of Biotin-PEG3-Azide includes:
The structural formula can be represented as follows:
Biotin-PEG3-Azide primarily participates in two types of reactions:
These reactions are characterized by their specificity and efficiency, enabling researchers to label biomolecules without disrupting their biological activity. The resulting triazole linkage is stable under physiological conditions, making it suitable for various applications in biological research .
The mechanism of action involves:
This process allows for precise labeling in complex biological systems, facilitating studies involving protein interactions, cellular imaging, and more.
Biotin-PEG3-Azide has numerous applications in scientific research:
Biotin-PEG3-Azide (C₁₈H₃₂N₆O₅S; MW: 444.55 Da; CAS: 875770-34-6) serves as a pivotal reagent for bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" reaction enables specific coupling between the terminal azide group (–N₃) of Biotin-PEG3-Azide and alkyne-functionalized biomolecules (e.g., proteins, oligonucleotides, glycans) [1] [5]. The reaction proceeds via a Cu(I)-catalyzed mechanism, forming a stable 1,2,3-triazole linkage. Key steps include:
Reaction efficiency depends critically on:
Table 1: Molecular Specifications of Biotin-PEG3-Azide
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₂N₆O₅S |
Molecular Weight | 444.55 Da |
CAS Number | 875770-34-6 |
Purity | ≥95% (HPLC) |
Solubility | DMSO (100 mg/mL), H₂O (10 mg/mL) |
Storage | -20°C, desiccated |
Applications include biotinylating alkyne-modified cholesterol analogs for fluorescence microscopy [5] and functionalizing alkyne-cellulose nanofibers for diagnostic capture membranes [4]. The PEG₃ linker enhances aqueous solubility and minimizes steric hindrance during streptavidin binding [9].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) enables copper-free conjugation of Biotin-PEG3-Azide with strained cyclooctynes (e.g., DBCO, BCN). This reaction exploits ring strain in cyclooctynes to drive spontaneous cycloaddition with azides, eliminating cytotoxic copper catalysts and expanding applications in live-cell systems [1] [2]. The mechanism involves:
Key advantages include:
Table 2: Comparison of CuAAC vs. SPAAC Reaction Conditions
Parameter | CuAAC | SPAAC |
---|---|---|
Catalyst | Cu(I) (CuSO₄ + ascorbic acid) | None |
Reaction Time | 30–60 min (25°C) | 1–4 h (25°C) |
pH Sensitivity | High (optimal pH 7–8.5) | Low (pH 6–9) |
Cellular Toxicity Risk | Moderate (copper-mediated) | Negligible |
Primary Applications | In vitro protein labeling | Live-cell imaging, in vivo work |
SPAAC facilitates metabolic labeling, such as tagging alkyne-modified glycans in developing zebrafish [2] and capturing O-GlcNAcylated nascent proteins in mammalian cells [3].
The selection between CuAAC and SPAAC hinges on experimental requirements, biomolecule sensitivity, and desired reaction kinetics. Critical factors include:
Reaction Efficiency & Kinetics
Steric and Solubility Considerations
The PEG₃ spacer in Biotin-PEG3-Azide enhances accessibility for both reaction types:
Functionalization Specificity
Table 3: Performance Metrics in Model Applications
Application | Method | Biotin Yield | Streptavidin Binding Efficiency |
---|---|---|---|
Cellulose nanofiber biotinylation | CuAAC | 0.8 nmol/cm² | 92% |
Live-cell glycoprotein imaging | SPAAC | 0.6 nmol/cm² | 89% |
Proteome-wide MARylation mapping | SPAAC | 1.2 nmol/cm² | 95% |
Practical Considerations
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1